molecular formula C16H12Br2O2 B14112835 2,6-Dibromo-3,7-dimethoxyanthracene

2,6-Dibromo-3,7-dimethoxyanthracene

Katalognummer: B14112835
Molekulargewicht: 396.07 g/mol
InChI-Schlüssel: OYADUFYTFRSMJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dibromo-3,7-dimethoxyanthracene is a brominated derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two bromine atoms and two methoxy groups attached to the anthracene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3,7-dimethoxyanthracene typically involves the bromination of 3,7-dimethoxyanthracene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 6 positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dibromo-3,7-dimethoxyanthracene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinone derivatives.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated anthracene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Substituted anthracene derivatives with various functional groups.

    Oxidation Reactions: Quinone derivatives of anthracene.

    Reduction Reactions: Debrominated anthracene derivatives.

Wissenschaftliche Forschungsanwendungen

2,6-Dibromo-3,7-dimethoxyanthracene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of advanced materials, dyes, and pigments.

Wirkmechanismus

The mechanism of action of 2,6-Dibromo-3,7-dimethoxyanthracene involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy groups influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dibromoanthracene: Lacks methoxy groups, leading to different chemical properties and reactivity.

    3,7-Dimethoxyanthracene: Lacks bromine atoms, resulting in different reactivity and applications.

    2,6-Dibromo-9,10-dimethoxyanthracene:

Uniqueness

2,6-Dibromo-3,7-dimethoxyanthracene is unique due to the specific positioning of bromine and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in organic synthesis, material science, and potential therapeutic research.

Eigenschaften

Molekularformel

C16H12Br2O2

Molekulargewicht

396.07 g/mol

IUPAC-Name

2,6-dibromo-3,7-dimethoxyanthracene

InChI

InChI=1S/C16H12Br2O2/c1-19-15-7-11-3-10-6-14(18)16(20-2)8-12(10)4-9(11)5-13(15)17/h3-8H,1-2H3

InChI-Schlüssel

OYADUFYTFRSMJU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=CC3=CC(=C(C=C3C=C2C=C1Br)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.